molecular formula C5H6F3NO3 B13001647 Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate CAS No. 61141-67-1

Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B13001647
CAS No.: 61141-67-1
M. Wt: 185.10 g/mol
InChI Key: CXXDMDXENVHENF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate is a fluorinated organic compound with the molecular formula C5H6F3NO3 It is known for its unique structural features, including the presence of a trifluoromethyl group and an amino group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The process begins with the formation of a Ni(II) complex with glycine Schiff base, which is then alkylated with trifluoromethyl iodide. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis often involves the use of recyclable chiral auxiliaries and efficient catalytic systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The amino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate
  • Methyl 4,4,4-trifluoro-3-oxobutanoate
  • 2-Methyl-2-propanyl 4,4,4-trifluoro-3-oxobutanoate

Uniqueness

Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct chemical and biological properties.

Properties

CAS No.

61141-67-1

Molecular Formula

C5H6F3NO3

Molecular Weight

185.10 g/mol

IUPAC Name

methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate

InChI

InChI=1S/C5H6F3NO3/c1-12-4(11)2(9)3(10)5(6,7)8/h2H,9H2,1H3

InChI Key

CXXDMDXENVHENF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C(F)(F)F)N

Origin of Product

United States

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